Product packaging for (3R,4R)-3-fluorooxan-4-amine(Cat. No.:CAS No. 1631027-04-7)

(3R,4R)-3-fluorooxan-4-amine

Cat. No.: B2874021
CAS No.: 1631027-04-7
M. Wt: 119.139
InChI Key: RTWSYKYQHQVELW-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Significance of Chiral Amines as Building Blocks in Organic Synthesis

Chiral amines are indispensable building blocks in the field of organic synthesis, serving as crucial intermediates in the creation of a vast array of valuable compounds, including a significant portion of pharmaceuticals and natural products. sioc-journal.cnnih.gov It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. nih.gov The importance of these structures stems from the fact that biological systems, such as enzymes and receptors, are inherently chiral. enamine.net Consequently, the different enantiomers (non-superimposable mirror images) of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. vito.be

The utility of chiral amines in synthesis is multifaceted. They are employed as:

Chiral Auxiliaries: Temporarily incorporated into a molecule to direct a stereoselective reaction, after which they are removed.

Resolving Agents: Used to separate racemic mixtures into their individual enantiomers. sigmaaldrich.com

Chiral Catalysts: Forming the core of catalysts that can induce chirality in a non-chiral starting material. sioc-journal.cn

Direct Building Blocks: Incorporated directly into the final target molecule, imparting their specific chirality. sigmaaldrich.com

The synthesis of enantiomerically pure amines is a major focus of research, with methods ranging from the resolution of racemic mixtures to asymmetric catalysis, such as the hydrogenation of imines and reductive amination. nih.govbohrium.com Biocatalytic methods, utilizing enzymes like transaminases, have also gained significant traction as a sustainable and highly selective alternative to traditional chemical routes. bohrium.comnih.gov

Importance of Fluorine Incorporation in Chiral Scaffolds

The incorporation of fluorine into organic molecules, a strategy known as fluorination, has become a transformative tool in medicinal chemistry and materials science. nih.govnumberanalytics.com An estimated 25% of all small-molecule drugs contain at least one fluorine atom. nih.gov When introduced into a chiral scaffold, fluorine can profoundly alter a molecule's properties in several beneficial ways. ucj.org.ua

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. ccspublishing.org.cn Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block or slow down metabolic degradation, thereby increasing the drug's half-life and bioavailability. nih.govnumberanalytics.comresearchgate.net

Binding Affinity: Fluorine is the most electronegative element, and the C-F bond is highly polarized. numberanalytics.comnih.gov This can lead to productive interactions with biological targets, such as enzymes and receptors, through dipole-dipole forces and other non-covalent interactions, potentially increasing the binding affinity and potency of a drug. nih.govucj.org.uanih.gov

Conformational Control: The introduction of fluorine can influence the preferred conformation (three-dimensional shape) of a molecule. This conformational restriction can pre-organize a molecule into the ideal shape for binding to its biological target, enhancing its activity. nih.govacs.orgresearchgate.net

Physicochemical Properties: Fluorination can modulate key properties like lipophilicity (the ability to dissolve in fats and lipids) and pKa (acidity/basicity). acs.orgnih.gov For instance, the presence of a fluorine atom vicinal to an amino group can significantly decrease the basicity of the amine. nih.gov This modulation is critical for optimizing a drug's absorption, distribution, and membrane permeability. nih.govacs.org

The strategic placement of fluorine allows chemists to fine-tune the properties of chiral molecules, leading to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. nih.govacs.org

Stereochemical and Structural Features of (3R,4R)-3-fluorooxan-4-amine

This compound is a chiral, fluorinated derivative of the saturated heterocyclic compound known as oxane (or tetrahydropyran). Its structure is defined by a six-membered ring containing one oxygen atom, with a fluorine atom and an amine group as substituents on the ring.

The key features of this molecule are:

Oxane Ring: The oxane ring provides a defined, non-planar, and conformationally mobile scaffold.

Stereochemistry: The designations (3R,4R) specify the absolute configuration at the two chiral centers, C3 and C4. This precise spatial arrangement of the substituents is crucial for its interaction with other chiral molecules. In this specific isomer, the fluorine atom and the amine group are on the same side of the ring, a cis relationship.

Fluorine and Amine Groups: The molecule combines the features of a chiral amine (section 1.1) and a fluorinated scaffold (section 1.2). The fluorine atom at the C3 position, adjacent to the amine-bearing carbon (C4), has a strong electron-withdrawing inductive effect. This is expected to significantly lower the basicity (pKb) of the amine group compared to its non-fluorinated counterpart. nih.govcore.ac.uk

Below is a table summarizing the key identifiers and properties of the hydrochloride salt of this compound.

PropertyValue
IUPAC Name (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride
Molecular Formula C₅H₁₁ClFNO
CAS Number 1630906-37-4
Stereochemistry (3R,4R) configuration, cis-relationship between F and NH₂

This specific combination of a heterocyclic ring, defined stereochemistry, and the presence of both amine and fluorine functionalities makes this compound a potentially valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry where such motifs are highly sought after. sigmaaldrich.comsigmaaldrich.com Its structure suggests it could be used to introduce a specific, conformationally constrained, and electronically modified amino group into a larger molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10FNO B2874021 (3R,4R)-3-fluorooxan-4-amine CAS No. 1631027-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-3-fluorooxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWSYKYQHQVELW-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3r,4r 3 Fluorooxan 4 Amine

Stereoselective Approaches to Fluorinated Cyclic Amines

The synthesis of fluorinated cyclic amines with defined stereochemistry, like (3R,4R)-3-fluorooxan-4-amine, presents significant challenges due to the need to control the spatial arrangement of both the fluorine atom and the amino group on the heterocyclic ring. Researchers have developed several sophisticated stereoselective methods to address this, ensuring high purity of the desired diastereomer and enantiomer.

Diastereoselective Synthesis via N-tert-Butylsulfinyl Imines

One of the most powerful and widely used methods for the asymmetric synthesis of chiral amines involves the use of N-tert-butylsulfinyl imines, often referred to as Ellman's chiral auxiliary. cas.cnbeilstein-journals.org This strategy is highly effective for preparing fluorinated amines due to its broad applicability and the high levels of stereocontrol it confers. cas.cn The core principle involves the diastereoselective addition of a nucleophile to a chiral N-tert-butylsulfinyl imine, where the bulky tert-butylsulfinyl group directs the incoming group to a specific face of the C=N double bond. cas.cnorgsyn.org

Two primary strategies have been established for this purpose:

Stereoselective addition to or asymmetric reduction of fluorinated N-tert-butylsulfinyl imines. cas.cn

Asymmetric addition of fluorinated nucleophiles to non-fluorinated N-tert-butylsulfinyl imines. cas.cn

For the synthesis of structures related to this compound, a precursor ketone or aldehyde of the oxane ring would be condensed with an enantiopure N-tert-butylsulfinamide to form the corresponding sulfinyl imine. Subsequent nucleophilic addition or reduction establishes the amine stereocenter. The stereochemical outcome can often be predicted by considering a chelated six-membered transition state, although solvent effects can dramatically influence diastereoselectivity. ua.es For instance, reactions in coordinating solvents like tetrahydrofuran (B95107) (THF) can favor one diastereomer, while non-coordinating solvents like dichloromethane (B109758) (DCM) may produce the opposite one. ua.es After the key stereocenter is set, the sulfinyl auxiliary group can be easily removed under acidic conditions to yield the final primary amine. orgsyn.org

Table 1: Diastereoselective Reactions Using N-tert-Butylsulfinyl Imines

Reaction TypeSubstrateReagent/ConditionsDiastereomeric Ratio (dr)Reference
Nucleophilic AdditionN-tert-butylsulfinyl iminesAllyl bromide, Indium, THFHigh orgsyn.org
PropargylationAryl fluorinated sulfinyl iminesPropargylmagnesium bromide, THF>95:5 ua.es
PropargylationAryl fluorinated sulfinyl iminesPropargylmagnesium bromide, DCM44:56 ua.es
(Phenylsulfonyl)difluoromethylationN-tert-butylsulfinyl ketiminesPhSO₂CF₂H, BaseHigh nih.gov

Asymmetric Reduction Strategies for Fluorinated Precursors

Asymmetric reduction of prochiral fluorinated precursors, such as imines or ketones, is a direct and efficient strategy for establishing the stereocenters in fluorinated amines. d-nb.info This approach often relies on transition-metal catalysts paired with chiral ligands to achieve high enantioselectivity. d-nb.info For a precursor to this compound, this would typically involve the reduction of a corresponding fluorinated oxanone or an imine derivative.

A notable example is the palladium-catalyzed asymmetric hydrogenation of γ-fluorinated iminoesters, which serve as precursors to chiral fluoro amino acid derivatives. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent has been shown to dramatically improve both the reaction yield and the enantiomeric excess (ee), achieving up to 91% ee. Another powerful set of tools for asymmetric reductions are enzymes, particularly imine reductases (IREDs) and amine dehydrogenases (AmDHs), which can convert ketones and imines into chiral amines with high stereoselectivity. csic.es These biocatalysts operate under mild conditions and are increasingly used in synthetic organic chemistry.

Chemo-Enzymatic Synthesis and Enzymatic Resolution Techniques

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of biocatalysts. csic.esnottingham.ac.uk These strategies are particularly valuable for producing optically pure compounds like this compound. Enzymes can be used either to resolve a racemic mixture (kinetic resolution) or to perform a key asymmetric transformation in a synthetic sequence. csic.esnih.govnih.gov

Enzymatic Kinetic Resolution: In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. Lipases and proteases are commonly used for the resolution of racemic fluorinated amines or their precursors. nih.gov For example, the hydrolase-catalyzed kinetic resolution of fluorinated racemates can produce both the hydrolyzed (S)-acid and the unreacted (R)-ester in high yields and enantiomeric purity. nih.gov However, a significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

Asymmetric Synthesis using Enzymes: Transaminases (ATAs) have emerged as powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. csic.es An ATA can transfer an amino group from a simple donor, such as isopropylamine, to a ketone substrate with exceptional stereoselectivity. csic.es For the synthesis of this compound, a suitably functionalized 3-fluorooxan-4-one could serve as the substrate for a stereocomplementary pair of R- and S-selective transaminases to yield the desired amine stereoisomer with high conversion and enantiomeric excess often exceeding 99%. csic.es

Table 2: Enzymatic Approaches to Chiral Amine Synthesis

Enzyme TypeReactionSubstrate TypeKey AdvantageReference
Transaminase (ATA)Asymmetric aminationProchiral ketonesHigh stereoselectivity (>99% ee), high yield csic.es
Imine Reductase (IRED)Asymmetric reductive aminationKetones, IminesHigh stereoselectivity csic.es
Hydrolase/LipaseKinetic resolutionRacemic esters/acidsAccess to both enantiomers nih.gov

Transition Metal-Catalyzed Introduction of Fluorine-Containing Substituents

Transition metal catalysis is a cornerstone of modern organic synthesis and provides powerful methods for the formation of carbon-fluorine bonds. rsc.orgresearchgate.net These reactions can be used to install fluorine onto a heterocyclic ring system, such as the oxane precursor to this compound. Both electrophilic and nucleophilic fluorination reactions have been developed using various transition metals, including palladium, iridium, and manganese. rsc.orgresearchgate.netnih.gov

For instance, palladium(II)-catalyzed C-H fluorination allows for the direct introduction of a fluorine atom into a molecule at a late stage of the synthesis. google.com Such methods often employ directing groups to control the position of fluorination. In the context of synthesizing the target molecule, a precursor containing an oxane ring could be subjected to a transition metal-catalyzed fluorination reaction. The choice of catalyst, ligand, and fluorinating agent (e.g., Selectfluor, AgF) is critical for achieving the desired regioselectivity and stereoselectivity. rsc.orggoogle.com

Utilization of Chiral Pool Derivatives in Synthesis

The chiral pool approach is a synthetic strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products, such as carbohydrates (sugars), amino acids, or terpenes, as starting materials. d-nb.infonih.govresearchgate.net This method is highly effective for synthesizing complex chiral molecules because the stereocenters present in the starting material are carried through the synthetic sequence to the final product.

For the synthesis of this compound, carbohydrates are ideal chiral pool starting materials due to their inherent oxygenated and stereochemically rich structures, which map well onto the tetrahydropyran (B127337) (oxane) ring system. researchgate.netcreative-biolabs.com For example, a common monosaccharide like D-glucose or D-mannose can be chemically modified through a series of steps—including protection, deoxygenation, and functional group interconversions—to construct the fluorinated oxane ring. The introduction of the fluorine and amine groups at positions 3 and 4 with the correct (3R,4R) stereochemistry can be achieved through stereocontrolled reactions, such as nucleophilic substitution with a fluoride (B91410) source on a precursor with an appropriate leaving group (e.g., a triflate or epoxide) and subsequent introduction of the amine functionality.

Development of Scalable and Efficient Synthetic Pathways for Industrial Applications

The transition of a synthetic route from a laboratory setting to industrial-scale production requires the development of pathways that are not only efficient but also safe, cost-effective, and scalable. google.com For a valuable building block like this compound, which is incorporated into complex pharmaceutical agents, establishing a robust and scalable synthesis is of paramount importance. google.comgoogle.comgoogle.com

Key considerations for industrial applications include:

Cost of Starting Materials: Utilizing inexpensive and readily available starting materials, such as those from the chiral pool, is highly desirable. d-nb.info

Reaction Efficiency and Atom Economy: Processes should have high yields and minimize waste, for example, by using catalytic rather than stoichiometric reagents.

Safety and Handling: Avoiding hazardous reagents and high-pressure conditions where possible is crucial for large-scale operations. google.com

Purification: The process should allow for straightforward purification of the final product and intermediates, often through crystallization to ensure high purity.

Patent literature often provides insight into scalable synthetic routes. For example, processes for preparing complex molecules containing the (3S,4R)-3-fluorooxan-4-yl]amino moiety have been described, highlighting the industrial relevance of this scaffold. google.com These syntheses often focus on robust, reproducible reactions that can be performed in large reactors, delivering the final product in high yield and purity (e.g., >95%). google.com

Chemical Reactivity and Derivatization Studies of 3r,4r 3 Fluorooxan 4 Amine

Amination Reactions and Functional Group Transformations

The primary amine group in (3R,4R)-3-fluorooxan-4-amine is the principal site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Common reactions include N-alkylation, N-acylation, and reductive amination, which are fundamental in modifying the compound's properties for various applications.

N-Alkylation and N-Acylation: The nucleophilic nature of the primary amine facilitates reactions with electrophiles such as alkyl halides and acyl chlorides. These reactions typically proceed under basic conditions to neutralize the acid generated. For instance, N-acylation with benzoyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-benzoylated derivative.

Reductive Amination: Reductive amination offers a versatile method for introducing a variety of substituents onto the amine nitrogen. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the primary amine with a ketone or aldehyde, followed by in-situ reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). This method is widely applicable for creating secondary and tertiary amine derivatives.

The following table summarizes key functional group transformations of the amine moiety:

Reaction TypeReactantReagentsProduct
N-AcylationThis compoundAcetyl chloride, TriethylamineN-((3R,4R)-3-fluorooxan-4-yl)acetamide
N-AlkylationThis compoundBenzyl bromide, Potassium carbonateN-benzyl-(3R,4R)-3-fluorooxan-4-amine
Reductive AminationThis compoundAcetone, NaBH(OAc)3N-isopropyl-(3R,4R)-3-fluorooxan-4-amine

Advanced Derivatization Techniques for Analytical Characterization

To facilitate the analysis of this compound by chromatographic and spectroscopic methods, derivatization is often employed. This chemical modification can enhance detectability, improve separation, and provide valuable structural information.

For high-performance liquid chromatography (HPLC), derivatization is a common strategy to introduce a chromophore or fluorophore into the analyte, thereby increasing its sensitivity for UV or fluorescence detection. psu.edulibretexts.org Since this compound lacks a strong chromophore, pre-column derivatization is particularly useful. actascientific.com

Common derivatizing agents for primary amines include:

Dansyl Chloride (DNS-Cl): Reacts with the primary amine to form a highly fluorescent sulfonamide derivative. The reaction is typically carried out in an alkaline medium.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms a stable, fluorescent carbamate (B1207046) derivative with the amine.

o-Phthalaldehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts rapidly with primary amines to yield highly fluorescent isoindole derivatives. psu.edulibretexts.org This method is highly sensitive but does not react with secondary amines. actascientific.com

7-Nitrobenz-2-oxa-1,3-diazole (NBD) Derivatives (NBD-Cl, NBD-F): These reagents react with both primary and secondary amines to produce fluorescent derivatives. thermofisher.com

The choice of derivatizing agent depends on the specific requirements of the analysis, such as desired sensitivity and compatibility with the chromatographic conditions. nih.gov

The following table presents some common pre-column derivatization reactions for HPLC analysis:

Derivatizing Agent Functional Group Targeted Resulting Derivative Detection Method
Dansyl Chloride Primary Amine Fluorescent Sulfonamide Fluorescence
FMOC-Cl Primary Amine Fluorescent Carbamate Fluorescence
o-Phthalaldehyde (OPA) Primary Amine Fluorescent Isoindole Fluorescence

Derivatization can also be a powerful tool in spectroscopic analysis, particularly for nuclear magnetic resonance (NMR) and mass spectrometry (MS), to aid in structural elucidation and stereochemical assignment. capes.gov.br

For NMR spectroscopy, chiral derivatizing agents (CDAs) can be used to convert the enantiomeric or diastereomeric amine into diastereomeric amides or other derivatives. These diastereomers will exhibit distinct chemical shifts in their NMR spectra, allowing for the determination of enantiomeric or diastereomeric purity. For instance, reaction with a chiral acid chloride, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), would produce diastereomeric amides with distinguishable 1H and 19F NMR signals. The use of fluorine-containing CDAs is particularly advantageous for 19F NMR analysis, which offers a wide chemical shift range and high sensitivity. chemrxiv.orgacs.orgfrontiersin.org

In mass spectrometry, derivatization can be used to improve ionization efficiency and to direct fragmentation pathways, providing more structural information. Acylation or silylation of the amine group can increase the volatility and thermal stability of the compound for gas chromatography-mass spectrometry (GC-MS) analysis.

Pre-column Derivatization for Chromatographic Analysis

Reactivity Profiles of the Fluorinated Oxane Ring System

The oxane ring in this compound is generally stable under many reaction conditions. However, the presence of the electron-withdrawing fluorine atom at the C3 position can influence its reactivity. The C-F bond itself is strong and typically unreactive under standard conditions.

The ether linkage of the oxane ring can be susceptible to cleavage under strongly acidic conditions, potentially leading to ring-opening reactions. However, compared to more strained cyclic ethers like epoxides or oxetanes, the tetrahydropyran (B127337) ring is relatively robust.

The fluorine substituent can influence the conformation of the oxane ring. In the chair conformation, the substituents at C3 and C4 will adopt specific axial or equatorial positions to minimize steric and electronic repulsions. This preferred conformation can, in turn, affect the reactivity of the amine group by influencing its accessibility. The introduction of fluorine into organic molecules is known to alter their physical and chemical properties, including acidity/basicity and conformational preferences. In some cases, the presence of fluorine can stabilize certain conformations through hyperconjugative effects.

While direct reactions involving the fluorinated oxane ring of this compound are not commonly sought for derivatization, understanding its stability and potential reactivity under various conditions is crucial for designing synthetic routes and for predicting the metabolic fate of related compounds.

Role of 3r,4r 3 Fluorooxan 4 Amine As a Chiral Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles, such as purines, pyrimidines, and pyridines, are prevalent structural motifs in a vast number of pharmaceuticals and biologically active compounds. researchgate.net The synthesis of these complex ring systems often relies on the use of versatile building blocks that can be elaborated through various chemical reactions. researchgate.netmdpi.com (3R,4R)-3-fluorooxan-4-amine and its derivatives are valuable precursors for constructing these heterocyclic scaffolds.

The amine functionality of the molecule provides a nucleophilic center that can participate in cyclization reactions to form fused ring systems. For example, in the synthesis of purine (B94841) derivatives, which are key components of DNA and RNA, a related chiral fluorinated amine building block, tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, is utilized. nih.govyoutube.com This building block reacts with a substituted chloropyrimidine ester, and through a series of steps including hydrolysis, amide bond formation (via a Curtius rearrangement with diphenylphosphoryl azide), and subsequent cyclization, it forms the core purine structure. nih.gov This process highlights a synthetic strategy where the chiral amine is integral to the construction of the final heterocyclic system.

The general approach involves reacting aminopyrimidines with various reagents to build the second ring of the purine or pyrimido[4,5-d]pyrimidine (B13093195) system. researchgate.net Similarly, substituted tetrahydropyran-4-ones can react with reagents like malononitrile (B47326) and aryl isothiocyanates to generate pyrano[3,4-c]pyridine systems, which can be further converted into more complex fused heterocycles like pyrano[4',3':4,5]pyrido[2,3-d]pyrimidines. iaea.org The presence of the fluorine atom in this compound can influence the reactivity and electronic properties of the molecule, potentially enhancing the efficiency of these synthetic transformations.

Heterocyclic SystemGeneral PrecursorsKey Reaction TypeRelevance
PurinesAminopyrimidines, Chiral AminesCyclization, Amide FormationCore structure of nucleosides and many drugs. researchgate.netnih.gov
Pyrimido[4,5-d]pyrimidines6-Aminouracil derivatives, AldehydesMulti-component ReactionScaffold with diverse biological activities. researchgate.net
Pyrano[3,4-c]pyridinesTetrahydropyran-4-ones, MalononitrileOne-pot SynthesisIntermediate for fused heterocyclic systems. iaea.org

Applications in the Construction of Bioactive Scaffolds

Chiral building blocks are essential in drug discovery for creating molecules that can interact with biological targets, which are themselves chiral, in a highly specific manner. The tetrahydropyran (B127337) ring is a favored scaffold in medicinal chemistry, and the introduction of fluorine and a stereodefined amine group, as in this compound, provides a unique starting point for developing novel bioactive compounds. Derivatives of this scaffold have been investigated for a range of therapeutic applications.

For instance, tetrahydropyran derivatives are key intermediates in the synthesis of Janus kinase (JAK) inhibitors, which are used to treat autoimmune conditions like arthritis. The specific stereochemistry of the building block is critical for ensuring the correct three-dimensional shape required for potent and selective inhibition of the target enzyme.

In a related example, a (3R,4R)-4-fluoropyrrolidine-3-yl moiety, which is structurally analogous to the fluoro-oxane-amine, serves as a central component in potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). nih.gov The synthesis of a library of these inhibitors involved coupling the chiral amine to a purine core and then functionalizing the molecule to optimize its pharmacokinetic properties and activity against the hERG channel. nih.gov The defined stereochemistry of the fluorinated ring was crucial for the compound's biological activity. nih.gov

Target ClassExample ScaffoldTherapeutic AreaReference
Janus Kinases (JAKs)(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran derivativesAutoimmune Disorders
DNA-PK(3R,4R)-4-Fluoropyrrolidin-3-yl purinonesOncology nih.gov
ERK Kinase(3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine derivativesOncology, Pain, Inflammation googleapis.com

Strategies for the Design and Synthesis of Compound Libraries

The generation of compound libraries is a fundamental strategy in drug discovery to explore chemical space and identify new hit compounds. This process often involves the systematic modification of a central scaffold with a variety of building blocks. This compound is an ideal scaffold for this approach, known as "scaffold decoration."

Starting with the core this compound structure, chemists can perform parallel synthesis to create a large number of analogues. The primary amine group can be readily functionalized through reactions such as acylation, sulfonylation, reductive amination, and arylation to introduce a wide range of substituents. Each new derivative possesses the same core stereochemistry but differs in its peripheral chemical groups, allowing for a systematic investigation of structure-activity relationships (SAR).

This strategy was employed in the development of DNA-PK inhibitors, where a core intermediate containing the (3R,4R)-fluoropyrrolidine scaffold was coupled with various substituted quinolines to generate a library of compounds for biological evaluation. nih.gov The goal was to identify derivatives with improved potency and better pharmacokinetic profiles. The use of a well-defined chiral building block from the outset ensures that all compounds in the library share the same stereochemical foundation, making the interpretation of SAR data more straightforward.

Stereochemical Control in Downstream Transformations and Product Diversity

The fixed (3R,4R) stereochemistry of the starting material exerts significant influence on subsequent chemical reactions, a concept known as stereochemical control. The chiral centers on the tetrahydropyran ring can direct the approach of reagents, leading to the preferential formation of one stereoisomer over others in a process called diastereoselective synthesis.

The specific spatial arrangement of the fluoro and amino groups affects the conformational preferences of the tetrahydropyran ring. This, in turn, can create a sterically hindered face and a more accessible face of the molecule. When new chiral centers are formed during a reaction, reagents will preferentially attack from the less hindered direction, resulting in a product with a specific, predictable stereochemistry. This is crucial for building up molecular complexity while maintaining control over the final three-dimensional structure of the molecule.

The importance of this control is underscored by the fact that different stereoisomers of a drug can have vastly different biological activities. For example, the (3R,4S) isomer of 3-fluorotetrahydro-2H-pyran-4-amine is a distinct chemical entity from the (3R,4R) isomer, and they would be expected to interact differently with chiral biological targets. By starting with a stereochemically pure building block like this compound, chemists can ensure that the final product is also a single, well-defined stereoisomer, which is a critical requirement for modern pharmaceuticals. This stereochemical integrity allows for the creation of diverse yet stereochemically related products, facilitating the exploration of how precise changes in 3D structure affect biological function.

Conformational Analysis and Stereoelectronic Effects of 3r,4r 3 Fluorooxan 4 Amine

Computational Chemistry and Molecular Modeling Studieschemscene.com

Computational methods are powerful tools for elucidating the three-dimensional structures and energetic properties of molecules. For (3R,4R)-3-fluorooxan-4-amine, these techniques provide critical insights into its preferred conformations and the electronic effects at play.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict molecular properties from first principles, without the need for empirical parameters. nih.govpsu.edu These calculations are instrumental in determining the optimized geometries, relative energies of different conformers, and electronic properties such as dipole moments and charge distributions for molecules like this compound.

DFT calculations, particularly using hybrid functionals like B3LYP, are effective for modeling fluorinated organic compounds and can accurately predict geometric parameters and electronic properties. nih.gov For this compound, the primary conformations of interest are the two chair forms of the oxane ring. In one, the fluorine and amine substituents can be in axial positions, and in the other, they can be in equatorial positions. DFT calculations can determine the relative stability of these conformers. The calculations would typically predict that the chair conformation is the most stable, and would quantify the energy difference between conformers where the substituents are axial versus equatorial. The presence of the fluorine atom is expected to influence bond lengths, with the C-F bond being notably short and strong, and to affect the charge distribution across the molecule. beilstein-journals.org

Table 1: Representative Calculated Properties of this compound Conformers via DFT (Note: The data below are illustrative, based on typical results from DFT calculations for similar fluorinated heterocyclic systems.)

PropertyEquatorial-F, Equatorial-NH₂ ConformerAxial-F, Axial-NH₂ Conformer
Relative Energy (kcal/mol) 0 (Reference)+2.5
Dipole Moment (Debye) 2.13.5
C3-F Bond Length (Å) 1.391.40
C4-N Bond Length (Å) 1.461.47
Calculated pKa 7.88.2

Molecular Dynamics Simulations and Conformational Landscape Analysis

While DFT calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. lammps.org MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the entire conformational landscape. rsc.org

For this compound, an MD simulation would reveal the transitions between different chair and boat conformations, providing insight into the energy barriers for ring inversion. nih.gov This analysis is crucial for understanding how the molecule behaves in a solution, where it is not fixed in a single conformation. The simulation would likely confirm that the molecule predominantly exists in chair conformations, but it would also quantify the frequency and duration of excursions to higher-energy twist-boat forms. This dynamic perspective is essential for comprehending how the molecule might interact with other molecules, such as biological receptors. nih.gov

Influence of Fluorine on Ring Conformation and Amine Basicitybenchchem.com

The fluorine atom exerts significant influence through both steric and electronic effects, which are highly dependent on its stereochemical orientation on the oxane ring.

The primary electronic influence of the fluorine atom is its strong negative inductive effect. fiveable.memasterorganicchemistry.com By withdrawing electron density through the sigma bonds, the fluorine atom reduces the electron density on the adjacent amine nitrogen. This destabilizes the protonated form (the ammonium (B1175870) ion), thereby making the amine less basic compared to its non-fluorinated counterpart. yuntsg.com This reduction in basicity (a lower pKa value) is a well-documented strategy in medicinal chemistry for modulating the physicochemical properties of drug candidates. cambridgemedchemconsulting.comscientificupdate.com

Furthermore, the conformational position of the fluorine atom is critical. Stereoelectronic effects, such as the gauche effect, play a significant role. beilstein-journals.org There is a known preference for a gauche arrangement between a fluorine atom and an adjacent oxygen atom in a heterocyclic ring (the F-C-C-O dihedral angle). beilstein-journals.orgnih.gov This can stabilize a conformation that might otherwise be considered less favorable based on sterics alone. For this compound, this effect would influence the equilibrium between the diaxial and diequatorial chair conformers. Studies on similar fluorinated piperidines have shown that an axial fluorine can lead to a higher pKa compared to an equatorial fluorine, due to a favorable dipole interaction between the C-F bond and the N⁺-H bond in the protonated state. scientificupdate.com

Table 2: Comparison of Basicity (pKa) in 4-Aminooxane Systems (Note: Values are illustrative, based on established trends for fluorinated amines.) yuntsg.com

CompoundSubstituent at C3Expected pKaChange in Basicity (ΔpKa)
Oxan-4-amine -H~9.3Reference
This compound -F~7.8 - 8.2-1.1 to -1.5

Spectroscopic Investigations of Stereoisomers and Diastereomersyuntsg.comcambridgemedchemconsulting.com

Spectroscopy is an indispensable tool for the structural elucidation of this compound and for distinguishing it from its other stereoisomers and diastereomers. libretexts.org

Infrared (IR) spectroscopy can confirm the presence of key functional groups. libretexts.org The spectrum of this compound is expected to show characteristic absorption bands for the amine N-H stretches (typically two bands for a primary amine around 3300-3400 cm⁻¹), N-H bending vibrations (around 1600 cm⁻¹), C-N stretching, and a strong C-F stretching band. orgchemboulder.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine) Stretch (asymmetric & symmetric)3400 - 3300Medium, Sharp
C-H (Aliphatic) Stretch3000 - 2850Medium-Strong
N-H (Amine) Bend (Scissoring)1650 - 1580Medium
C-O (Ether) Stretch1150 - 1085Strong
C-F (Fluoroalkane) Stretch1100 - 1000Strong

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information. ¹H NMR spectra would show signals for the protons on the oxane ring, with their chemical shifts and coupling constants (J-values) being highly dependent on their stereochemical environment. Large proton-proton coupling constants (J_HH) between adjacent axial protons are indicative of a chair conformation.

Crucially, ¹⁹F NMR spectroscopy is exceptionally useful for analyzing fluorinated compounds and their stereoisomers. researchgate.net Since fluorine has a 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a very sensitive technique. researchgate.netnih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment, allowing for clear differentiation between diastereomers. psu.edu Furthermore, heteronuclear coupling between fluorine and adjacent protons (J_HF) provides invaluable information about the dihedral angles, which helps to definitively assign the conformation of the ring and the relative stereochemistry of the substituents. nih.gov

Table 4: Representative Nuclear Magnetic Resonance (NMR) Data (Note: Chemical shifts (δ) are illustrative and depend on the solvent and specific conformation.)

NucleusType of SignalExpected Chemical Shift (ppm)Key Information Provided
¹H Multiplets1.5 - 4.0Diastereotopic proton environments, ring conformation (from J_HH)
¹³C Multiple Signals30 - 80Carbon skeleton, effect of F on adjacent carbon shifts
¹⁹F Singlet or Multiplet-180 to -220Presence of fluorine, differentiation of diastereomers, conformational analysis (from J_HF)

Future Research Directions and Methodological Advancements

Exploration of Novel Asymmetric Synthetic Methodologies for Related Analogues

The development of efficient and stereoselective methods for the synthesis of fluorinated heterocycles is paramount for drug discovery programs. While methods for the preparation of (3R,4R)-3-fluorooxan-4-amine exist, the exploration of novel asymmetric synthetic methodologies for its analogues is a key future direction. Current research in asymmetric synthesis of fluorinated compounds often relies on either electrophilic fluorination or the use of fluorinated building blocks. chimia.ch

Future efforts will likely focus on the development of catalytic enantioselective methods that can provide access to a wider range of stereoisomers and substituted derivatives of fluorooxanamine. This includes the design of novel chiral catalysts, such as organocatalysts or transition-metal complexes, that can control the stereochemistry of the fluorination and amination steps. chimia.chacs.org For instance, the use of chiral N-heterocyclic carbene (NHC) catalysts in fluorination reactions is a promising and rapidly developing area. rsc.org The development of stereoselective routes to various fluorinated amino acids and their derivatives using chiral nickel(II) complexes has also shown significant promise and could be adapted for the synthesis of fluorooxane-based analogues. beilstein-journals.org

Furthermore, chemoenzymatic cascade reactions present a powerful and sustainable approach. acs.org The integration of enzymes for stereoselective fluorination or amination steps could offer high efficiency and selectivity under mild reaction conditions, providing access to a diverse library of related analogues for structure-activity relationship (SAR) studies.

Development of Advanced Catalytic Systems for Selective Derivatization

Beyond the synthesis of the core scaffold, the selective derivatization of this compound at its amine functionality or other positions on the oxane ring is crucial for its application in medicinal chemistry. The development of advanced catalytic systems that can achieve high selectivity on this fluorinated substrate is a significant area for future research.

Transition-metal catalysis, particularly with palladium and copper, has been instrumental in the functionalization of heterocyclic compounds. beilstein-journals.org Future work will likely involve the design of specialized ligands that can modulate the reactivity and selectivity of these metal catalysts for C-H functionalization or cross-coupling reactions on the fluorooxane ring. This would enable the introduction of a variety of substituents to probe their effect on biological activity.

Heterogeneous catalysis also offers advantages in terms of catalyst recyclability and process simplification. acs.org The development of robust and selective heterogeneous catalysts for the derivatization of fluorinated piperidines and related heterocycles is an area of active research that could be extended to fluorooxanamines. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methodologies from the laboratory to industrial-scale production requires robust and scalable processes. Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. researchgate.net

Future research will focus on adapting and optimizing the synthesis and derivatization of this compound and its analogues for continuous-flow systems. This includes the development of immobilized catalysts and reagents that are compatible with flow conditions. acs.org The integration of flow chemistry with automated synthesis platforms, driven by artificial intelligence and machine learning, can accelerate the discovery and optimization of new drug candidates by rapidly generating libraries of analogues. researchgate.net This approach allows for high-throughput experimentation and data collection, which can be used to refine reaction conditions and predict optimal synthetic routes. vapourtec.comfu-berlin.de

The synthesis of fluorinated compounds, which can sometimes involve hazardous reagents, particularly benefits from the contained and controlled environment of a flow reactor. vapourtec.com

Chemoinformatic Approaches for Predicting Reactivity and Synthetic Utility

Chemoinformatics and computational chemistry are becoming indispensable tools in modern drug discovery. mdpi.com In the context of this compound, chemoinformatic approaches can be employed to predict its reactivity and guide the design of new synthetic routes and analogues.

By developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can predict the biological activity and physicochemical properties of novel derivatives without the need for immediate synthesis and testing. mdpi.com Machine learning algorithms, trained on existing chemical data, can predict reaction outcomes, such as yields and stereoselectivities, for the derivatization of the fluorooxanamine scaffold. chemrxiv.orgnih.gov

Furthermore, quantum chemical calculations can provide insights into the electronic structure and reactivity of this compound, helping to rationalize observed reaction outcomes and predict sites of reactivity. chemrxiv.org These computational approaches, when used in synergy with experimental work, can significantly accelerate the research and development process, leading to the more efficient discovery of new therapeutic agents based on this promising fluorinated building block.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.